Carbamazepine-10,11-epoxide
Übersicht
Beschreibung
Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .
Synthesis Analysis
Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .Molecular Structure Analysis
The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .Chemical Reactions Analysis
Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .Physical And Chemical Properties Analysis
Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug-Drug Interaction Prediction
Field
Pharmacokinetics and Drug Interaction Studies
Application
Carbamazepine 10,11-epoxide is used in the development of a physiologically based pharmacokinetic (PBPK) parent-metabolite model of carbamazepine and its metabolite. This model is used to predict drug-drug interactions (DDIs).
Method
The model was developed using a total of 92 plasma concentration-time profiles (dosing range 50–800 mg), as well as fractions excreted unchanged in urine measurements .
Results
The model demonstrated good DDI performance by predicting carbamazepine DDIs with alprazolam, bupropion, erythromycin, efavirenz, and simvastatin .
Therapeutic Drug Monitoring
Field
Clinical Pathology and Pharmacology
Application
Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring and bioequivalence studies. It helps in assessing the interchangeability of carbamazepine preparations .
Method
Mathematical equations are proposed for the estimation of carbamazepine and epoxide metabolite concentrations based on values generated by common carbamazepine immunoassays .
Results
Values determined by calculation correlated well with carbamazepine and epoxide concentrations in supplemented and patient samples .
Anticonvulsant Activity
Field
Neuropharmacology
Application
Carbamazepine 10,11-epoxide is known to have potent anticonvulsant activity in animal models .
Method
The relative contribution of carbamazepine and its metabolite to the pharmacological effects is studied .
Results
The plasma concentrations of this metabolite are usually 10 to 50% of those of the parent drug during treatment with carbamazepine .
Drug-Mediated Immune Reactions
Field
Immunology and Pharmacology
Application
Carbamazepine 10,11-epoxide is used in the study of drug-mediated immune reactions that are dependent on the patient’s genotype .
Method
The study aimed to illuminate the mechanism of HLA-B*57:01-mediated Carbamazepine hypersensitivity by full proteome analysis .
Results
The main Carbamazepine metabolite EPX introduced drastic proteomic alterations as the induction of inflammatory processes through the upstream kinase ERBB2 and the upregulation of NFκB and JAK/STAT pathway implying a pro-apoptotic, pro-necrotic shift in the cellular response .
Treatment of Neurological Disorders
Field
Neurology and Pharmacology
Application
Carbamazepine 10,11-epoxide is used in the treatment of various neurological disorders .
Method
Carbamazepine is a first-line drug for treating epilepsy and trigeminal neuralgia (TN) and is widely used in complex therapy to treat chronic pain syndrome .
Results
The effectiveness of Carbamazepine in treating these conditions has been demonstrated through extensive clinical application .
Therapeutic Drug Monitoring and Bioequivalence Studies
Application
Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring and bioequivalence studies .
Method
The analytical range for carbamazepine was 50 – 20,000 ng/mL; for carbamazepine-10,11-epoxide, 5 – 2,000 ng/mL .
Results
This allowed the developed method to be used for therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .
Antiseizure Medication Interactions
Field
Pharmacology and Neurology
Application
Carbamazepine 10,11-epoxide is used in the study of antiseizure medication interactions .
Method
The pharmacokinetic characteristics of carbamazepine are described and the interaction effects of concomitant antiseizure medications on carbamazepine in terms of its pharmacokinetics and pharmacodynamics are highlighted .
Results
The pharmacologically active metabolite, carbamazepine-10,11-epoxide, is 50% protein-bound . The interaction may be the consequence of induction of carbamazepine metabolism through CYP3A4 and inhibition of the metabolism of carbamazepine-10,11 .
HLA-B*57:01/Carbamazepine-10,11-Epoxide Association
Application
Carbamazepine 10,11-epoxide is used in the study of HLA-B*57:01-mediated Carbamazepine hypersensitivity .
Method
The study aimed to illuminate the mechanism of HLA-B*57:01-mediated CBZ hypersensitivity by full proteome analysis .
Results
The main CBZ metabolite EPX introduced drastic proteomic alterations as the induction of inflammatory processes through the upstream kinase ERBB2 and the upregulation of NFκB and JAK/STAT pathway implying a pro-apoptotic, pro-necrotic shift in the cellular response .
Treatment of Chronic Pain Syndrome
Application
Carbamazepine 10,11-epoxide is used in the treatment of chronic pain syndrome .
Results
Therapeutic Drug Monitoring and Bioequivalence Studies
Application
Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .
Safety And Hazards
Zukünftige Richtungen
There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .
Eigenschaften
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamazepine-10,11-epoxide | |
CAS RN |
36507-30-9 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamazepine epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamazepin-10,11-epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbamazepine-10,11-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.